molecular formula C14H13N3O B12911261 7-Benzyl-2-methylimidazo[1,2-a]pyrazin-3(7H)-one CAS No. 693252-69-6

7-Benzyl-2-methylimidazo[1,2-a]pyrazin-3(7H)-one

Cat. No.: B12911261
CAS No.: 693252-69-6
M. Wt: 239.27 g/mol
InChI Key: DYCNFPIOJQMQBP-UHFFFAOYSA-N
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Description

7-Benzyl-2-methylimidazo[1,2-a]pyrazin-3(7H)-one is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrazine family. This compound is characterized by its unique structure, which includes a benzyl group, a methyl group, and an imidazo[1,2-a]pyrazinone core. It has garnered significant interest in the fields of organic synthesis and medicinal chemistry due to its potential biological activities and versatile reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Benzyl-2-methylimidazo[1,2-a]pyrazin-3(7H)-one typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common synthetic route includes the condensation of 2-aminopyrazine with benzyl bromide, followed by cyclization with methyl isocyanate under basic conditions. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts like potassium carbonate (K2CO3).

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and scalable reaction conditions to ensure high yield and purity. The choice of solvents and catalysts is also optimized to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

7-Benzyl-2-methylimidazo[1,2-a]pyrazin-3(7H)-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or methyl positions using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)

Major Products

The major products formed from these reactions include oxo derivatives, reduced forms of the compound, and substituted derivatives at the benzyl or methyl positions.

Scientific Research Applications

7-Benzyl-2-methylimidazo[1,2-a]pyrazin-3(7H)-one has a wide range of scientific research applications, including:

    Chemistry: It serves as a versatile scaffold for the synthesis of various heterocyclic compounds and can be used in the development of new synthetic methodologies.

    Biology: The compound exhibits potential biological activities, including antimicrobial, antiviral, and anticancer properties, making it a valuable candidate for drug discovery and development.

    Medicine: Due to its biological activities, it is being investigated for its therapeutic potential in treating various diseases, including infections and cancer.

    Industry: The compound can be used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 7-Benzyl-2-methylimidazo[1,2-a]pyrazin-3(7H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or DNA, leading to the modulation of biological processes. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific biological activity being investigated.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyrazine: A parent compound with similar structural features but lacking the benzyl and methyl groups.

    Imidazo[1,2-a]pyrimidine: Another heterocyclic compound with a similar core structure but different substituents.

    Benzo[4,5]imidazo[1,2-a]pyridine: A related compound with a fused benzene ring, exhibiting different reactivity and biological activities.

Uniqueness

7-Benzyl-2-methylimidazo[1,2-a]pyrazin-3(7H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzyl and methyl groups enhances its reactivity and potential biological activities compared to its parent compound and other similar heterocycles.

Properties

CAS No.

693252-69-6

Molecular Formula

C14H13N3O

Molecular Weight

239.27 g/mol

IUPAC Name

7-benzyl-2-methylimidazo[1,2-a]pyrazin-3-one

InChI

InChI=1S/C14H13N3O/c1-11-14(18)17-8-7-16(10-13(17)15-11)9-12-5-3-2-4-6-12/h2-8,10H,9H2,1H3

InChI Key

DYCNFPIOJQMQBP-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CN(C=CN2C1=O)CC3=CC=CC=C3

Origin of Product

United States

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